TRFS-red was developed through a systematic investigation of structural modifications to enhance the performance of fluorescent probes targeting thioredoxin reductase. The probe is synthesized by conjugating a Nile blue fluorophore with a dithiolane quencher, which facilitates its function as a red emission probe .
TRFS-red falls under the category of fluorogenic probes. These compounds are designed to emit fluorescence in response to specific biochemical interactions, making them valuable tools in biological research and diagnostics.
The synthesis of TRFS-red involves several key steps:
The synthesis process was characterized by high-performance liquid chromatography (HPLC) to ensure purity and confirm the structural integrity of the synthesized compound. The optimal conditions for synthesis were determined through iterative testing of reaction parameters such as temperature, solvent choice, and reaction time .
The molecular structure of TRFS-red features:
TRFS-red exhibits an absorption maximum (λmax,abs) at 530 nm and emits light in the red spectrum upon activation. The structural modifications compared to TRFS-green enhance its specificity and response rate to thioredoxin reductase .
TRFS-red undergoes a two-step reaction mechanism:
The efficiency of TRFS-red was evaluated through kinetic studies that measured the time-dependent increase in fluorescence upon exposure to thioredoxin reductase. These studies indicated that TRFS-red has a faster response compared to its green counterpart, achieving maximal fluorescence within minutes .
The mechanism of action for TRFS-red involves:
Studies have shown that TRFS-red displays a significant increase in fluorescence intensity (over 150-fold) upon activation by thioredoxin reductase, underscoring its efficacy as a real-time monitoring tool for enzyme activity .
Relevant data from studies indicate that TRFS-red maintains high selectivity and sensitivity towards thioredoxin reductase compared to other probes .
TRFS-red has several scientific applications:
Thioredoxin reductase (TrxR) stands as a central regulatory enzyme in mammalian redox signaling systems, functioning as a NADPH-dependent flavoprotein that maintains thioredoxin (Trx) in its reduced state. This selenoprotein family features a catalytically essential selenocysteine (Sec) residue at its C-terminal active site (-Gly-Cys-Sec-Gly-COOH), conferring exceptional reactivity due to selenium's lower pKa (~5.2) and higher nucleophilicity compared to sulfur-containing cysteine. The Trx system (TrxR/Trx/NADPH) orchestrates critical physiological functions, including DNA synthesis, antioxidant defense, and regulation of transcription factors like NF-κB through dithiol-disulfide exchange reactions. Mammals express three tissue-specific isoforms: cytosolic TrxR1, mitochondrial TrxR2, and testis-specific TrxR3 (TGR), all sharing a head-to-tail homodimeric structure that enables electron transfer from NADPH via FAD to substrate proteins. Dysregulation of TrxR activity is implicated in cancer progression, neurodegenerative disorders, and cardiovascular diseases, establishing its status as a high-value biomarker and therapeutic target [2] [8].
Traditional assays for TrxR activity (e.g., DTNB reduction, insulin disulfide reduction) face significant limitations in live-cell applications. These endpoint methods require cell lysis, preventing dynamic measurement of enzymatic flux in physiological environments. Additionally, TrxR exhibits broad substrate promiscuity, reducing diverse molecules like selenite, lipoic acid, and dehydroascorbic acid, complicating selective detection. The enzyme's low abundance and the presence of competing cellular reductants (e.g., glutathione at millimolar concentrations) further impede accurate measurement. Consequently, researchers face a persistent gap in tools capable of capturing TrxR's spatiotemporal dynamics in living systems with sufficient specificity and temporal resolution—a necessity for understanding its role in redox signaling networks and pathological processes [2].
Early fluorescent probes for TrxR relied on cyclization-driven release (CDR) mechanisms. TRFS-green, the pioneering probe, employed a disulfide-quenched aminonaphthalimide fluorophore linked to a 1,2-dithiolane recognition moiety. Upon disulfide reduction by TrxR, it underwent intramolecular cyclization to release the green-emitting fluorophore (λex/λem = 438/538 nm). Despite selectivity, TRFS-green suffered from a prolonged response time (>3 hours with 50 nM TrxR) and moderate signal enhancement (~30-fold). Structural optimization yielded TRFS-red, which retained the 1,2-dithiolane recognition unit but incorporated a red-shifted xanthene fluorophore (λex/λem = 615/661 nm). This design reduced background autofluorescence and improved photostability while achieving a 90-fold fluorescence increase within 1.5 hours—marking a significant technical advance [1] [6].
TRFS-red represents a methodological leap in TrxR monitoring by combining three critical advancements: (1) Extended emission wavelength (615/661 nm) that minimizes cellular autofluorescence and enhances tissue penetration; (2) Accelerated response kinetics due to optimized linker chemistry facilitating faster fluorophore release; and (3) Increased signal-to-noise ratio (90-fold vs. 30-fold in TRFS-green) enabling detection of low-abundance TrxR in complex matrices. Unlike later probes like Fast-TRFS that eliminate the CDR step entirely, TRFS-red maintains high selectivity for TrxR over glutathione (GSH) by retaining the cyclic disulfide scaffold. This balance of speed, sensitivity, and specificity established TRFS-red as the first practical red-emitting probe for real-time imaging of TrxR in live cells and tissues [1] [6].
Table 1: Evolution of TrxR Fluorescent Probes
Probe | Response Time (50 nM TrxR) | Fluorescence Increase (Fold) | Ex/Em (nm) | Selectivity (TrxR/GSH) |
---|---|---|---|---|
TRFS-green | >3 hours | ~30 | 438/538 | 15.6 |
TRFS-red | ~1.5 hours | ~90 | 615/661 | 12.8 |
Fast-TRFS | ~5 minutes | >150 | 345/460 | 55.7 |
Source: Adapted from comparative data in [1]
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